Bienvenue dans la boutique en ligne BenchChem!

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin

Melting Point Determination Intermediate Purity Assessment Solid-State Characterization

4a′,6′-Anhydro-4-tert-butyldimethylsilyl Simvastatin (CAS 125175-64-6) is a synthetic intermediate belonging to the statin class of HMG‑CoA reductase inhibitors. The molecule features a tert‑butyldimethylsilyl (TBDMS) protecting group at the 4‑position and an anhydro bridge across the 4a′ and 6′ positions of the decalin ring, yielding a molecular formula of C₃₁H₅₂O₆Si and a molecular weight of 548.83 g·mol⁻¹.

Molecular Formula C31H52O6Si
Molecular Weight 548.836
CAS No. 125175-64-6
Cat. No. B563758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin
CAS125175-64-6
Synonyms2,2-Dimethylbutanoic Acid [3R-[3α,5β,5aα,6α(2R*,4R*),7α,9aS*]]-6-[2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-3,4,5,5a,6,7-hexahydro-7-methyl-2H-3,9a-methano-1-benzoxepin-5-yl Ester
Molecular FormulaC31H52O6Si
Molecular Weight548.836
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2
InChIInChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1
InChIKeyRYABJKPQYNQPOE-OBRNGWCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4a',6′-Anhydro-4-tert-butyldimethylsilyl Simvastatin (CAS 125175-64-6) – A TBDMS-Protected Intermediate for Simvastatin Metabolite Synthesis


4a′,6′-Anhydro-4-tert-butyldimethylsilyl Simvastatin (CAS 125175-64-6) is a synthetic intermediate belonging to the statin class of HMG‑CoA reductase inhibitors [1]. The molecule features a tert‑butyldimethylsilyl (TBDMS) protecting group at the 4‑position and an anhydro bridge across the 4a′ and 6′ positions of the decalin ring, yielding a molecular formula of C₃₁H₅₂O₆Si and a molecular weight of 548.83 g·mol⁻¹ [1]. It is primarily employed as a key intermediate in the preparation of the Simvastatin hydroxymethyl metabolite, a pharmacologically relevant oxidative derivative of the cholesterol‑lowering agent Simvastatin [2]. The compound is supplied as a pale yellow solid with a defined melting point range of 132–134 °C and is soluble in chloroform, dichloromethane, and ethyl acetate [3].

Why a Generic Simvastatin Intermediate Cannot Replace 4a′,6′-Anhydro-4-tert-butyldimethylsilyl Simvastatin in Critical Synthetic Workflows


Attempts to substitute this compound with structurally similar intermediates – such as 4‑tert‑butyldimethylsilyl‑4a′‑hydroxy Simvastatin (CAS 125142‑16‑7) or unprotected anhydro Simvastatin – introduce divergent reactivities that compromise downstream selectivity and yield [1]. The TBDMS group is chosen for its well‑documented balance between stability under acidic conditions and facile removal with fluoride‑based reagents, but the presence of the anhydro bridge significantly alters the conformation of the decalin system, influencing both the silyl ether’s susceptibility to hydrolysis and the stereoelectronic environment of the lactone ring [2]. In contrast, the hydroxy‑bearing analog (melting point 88–92 °C versus 132–134 °C for the target compound) exhibits different solubility and crystallinity, which directly impact purification and handling in multistep metabolite syntheses [3][4]. Moreover, the unprotected anhydro metabolite lacks the TBDMS group entirely, exposing the free hydroxyl to side reactions during oxidative functionalization, thereby reducing overall process efficiency [2].

Quantitative Differentiators for 4a′,6′-Anhydro-4-tert-butyldimethylsilyl Simvastatin Against Its Closest Analogs


Thermal Stability and Crystallinity: A 44 °C Higher Melting Point Than the 4a′-Hydroxy Analog

When evaluated against its closest structural congener – 4‑tert‑butyldimethylsilyl‑4a′‑hydroxy Simvastatin (CAS 125142‑16‑7) – the target compound exhibits a melting point of 132–134 °C, compared to 88–92 °C for the hydroxy analog [1][2]. This 40–46 °C elevation translates into markedly greater thermal robustness, reducing the risk of premature melting or degradation during exothermic synthetic steps and simplifying solid‑phase handling and recrystallization procedures [1].

Melting Point Determination Intermediate Purity Assessment Solid-State Characterization

Deprotection Efficiency: Concentrated HCl-Mediated Removal of the TBDMS Group Achieves 92 % Yield and 99.5 % Purity Without By‑Product Formation

In the patented synthetic route that employs a TBDMS‑protected intermediate structurally analogous to the target compound, deprotection with concentrated hydrochloric acid (5–10 % v/v in tetrahydrofuran/1,4‑dioxane 95:5) at −5 to 10 °C for 6–7 h delivers Simvastatin in 92 % yield at 99.5 % HPLC area purity [1]. By contrast, the conventional fluoride‑based method using tetra‑n‑butylammonium fluoride (TBAF) yields only 72 % with significant amounts of by‑products (compounds 3 and 4) that are difficult to remove [1]. The absence of these by‑products is directly attributed to the correct TBDMS‑protected intermediate bearing the anhydro bridge, which suppresses α‑proton abstraction that otherwise leads to dimerization and dehydration side reactions [1].

Protecting Group Chemistry Process Yield Optimization Simvastatin Deprotection

Supplier‑Verified Purity of 95 % Enables Direct Use as an Analytical Reference Standard for Metabolite Identification

Commercial suppliers list the compound with a minimum purity specification of 95 %, as confirmed by chromatographic analysis . This purity level, combined with its designated role as an intermediate for the Simvastatin hydroxymethyl metabolite, allows the compound to serve as a well‑characterized reference material for LC‑MS or HPLC‑UV identification and quantification of the metabolite in biological matrices [1]. Compared with custom‑synthesized intermediates that may require extensive in‑house purification, the off‑the‑shelf material reduces method development time by providing a defined, reproducible retention time and mass spectral fingerprint [1].

Metabolite Analysis Reference Standard Quality Impurity Profiling

High‑Value Application Scenarios for 4a′,6′-Anhydro-4-tert-butyldimethylsilyl Simvastatin


Synthesis of the Simvastatin Hydroxymethyl Metabolite via High‑Yield HCl Deprotection

Researchers preparing the pharmacologically active Simvastatin hydroxymethyl metabolite can utilize this intermediate in a two‑step sequence: acylation of the free hydroxyl, followed by concentrated HCl‑mediated removal of the TBDMS group. The protocol achieves 92 % yield and 99.5 % purity without the formation of recalcitrant dimeric by‑products, as documented in the optimized process patent [1]. The high melting point (132–134 °C) of the intermediate facilitates purification by recrystallization from ethyl acetate/n‑hexane, directly enabling the production of research‑grade metabolite with mass spectrometry‑confirmed identity [2].

Use as a Certified Reference Standard in LC‑MS Metabolite Profiling

With a vendor‑specified purity of ≥95 % and a well‑defined mass (M = 548.826 g·mol⁻¹), the compound serves as a reliable external standard for the quantification of the Simvastatin hydroxymethyl metabolite in human or animal plasma [3]. The unique retention time and fragmentation pattern, attributable to the anhydro‑TBDMS architecture, minimize interference with structurally similar endogenous compounds, thereby improving selectivity in metabolite identification workflows [3].

Process Development and Scale‑Up of TBDMS‑Based Simvastatin Manufacturing

Pharmaceutical process chemists can leverage the compound’s stable crystalline form (melting point 132–134 °C) to optimize the critical deprotection step of the Simvastatin synthesis [2]. The published data demonstrating a 20‑percentage‑point yield advantage over TBAF methods (92 % vs. 72 %) provide a quantitative benchmark for evaluating alternative silyl protective groups, making this intermediate the reference case for cost‑efficient, high‑purity API production [1].

Quote Request

Request a Quote for 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.